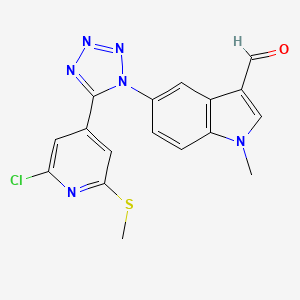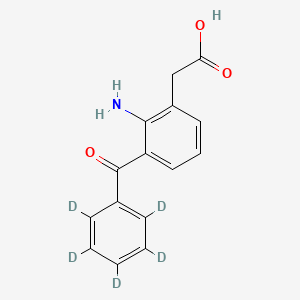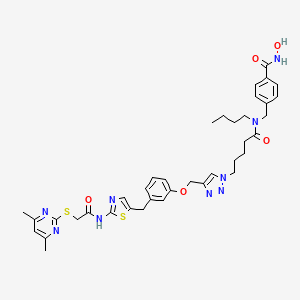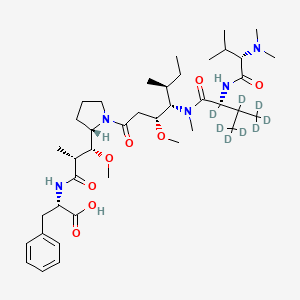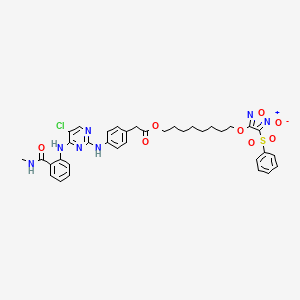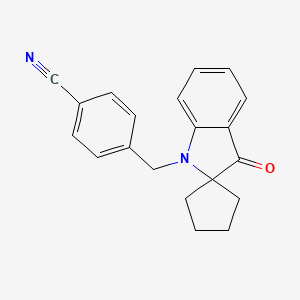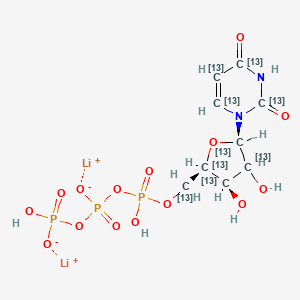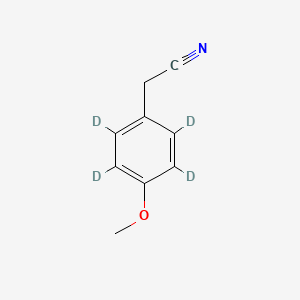
4-Methoxyphenyl-2,3,5,6-d4-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyphenyl-2,3,5,6-d4-acetonitrile is a deuterated derivative of 4-Methoxyphenylacetonitrile. It is a compound where four hydrogen atoms in the phenyl ring are replaced with deuterium atoms. This isotopic labeling is often used in scientific research to study reaction mechanisms and metabolic pathways. The compound has a molecular formula of C9H5D4NO and a molecular weight of 151.20 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl-2,3,5,6-d4-acetonitrile typically involves the deuteration of 4-Methoxyphenylacetonitrile. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction is usually carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle high pressure and temperature conditions. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxyphenyl-2,3,5,6-d4-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-Methoxybenzoic acid.
Reduction: 4-Methoxyphenylamine.
Substitution: Various substituted phenylacetonitriles depending on the reagent used.
Aplicaciones Científicas De Investigación
4-Methoxyphenyl-2,3,5,6-d4-acetonitrile is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Mecanismo De Acción
The mechanism of action of 4-Methoxyphenyl-2,3,5,6-d4-acetonitrile is primarily related to its role as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological processes. This helps in identifying reaction intermediates, understanding metabolic pathways, and studying the effects of isotopic substitution on reaction rates and mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxyphenylacetonitrile
- 4-Methoxybenzyl cyanide
- p-Methoxy-α-tolunitrile
- Anisylacetonitrile
Uniqueness
4-Methoxyphenyl-2,3,5,6-d4-acetonitrile is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in various studies. This makes it a valuable tool in fields such as chemistry, biology, and medicine, where understanding reaction mechanisms and metabolic pathways is crucial .
Propiedades
Fórmula molecular |
C9H9NO |
|---|---|
Peso molecular |
151.20 g/mol |
Nombre IUPAC |
2-(2,3,5,6-tetradeuterio-4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3/i2D,3D,4D,5D |
Clave InChI |
PACGLQCRGWFBJH-QFFDRWTDSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1CC#N)[2H])[2H])OC)[2H] |
SMILES canónico |
COC1=CC=C(C=C1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)
